molecular formula C11H19N3O2 B15074777 1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone

1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone

Cat. No.: B15074777
M. Wt: 225.29 g/mol
InChI Key: PBKOCZBEAOVQQP-UHFFFAOYSA-N
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Description

1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a pyrrolidinone moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone typically involves the reaction of 4-methylpiperazine with acetyl chloride, followed by cyclization with 2-pyrrolidinone. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone: Unique due to its combined piperazine and pyrrolidinone structure.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but lacks the pyrrolidinone moiety.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Contains a piperazine ring but different functional groups.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C11H19N3O2/c1-12-5-7-13(8-6-12)9-11(16)14-4-2-3-10(14)15/h2-9H2,1H3

InChI Key

PBKOCZBEAOVQQP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCCC2=O

Origin of Product

United States

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